An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and Its Isomers: A Medicinal Chemistry Perspective
An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and Its Isomers: A Medicinal Chemistry Perspective
Abstract
The benzoxazolone scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its closely related isomers, with a particular focus on their chemical properties, synthesis, and burgeoning applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific principles and practical methodologies associated with this important class of compounds.
Introduction: The Significance of the Benzoxazolone Core
The benzoxazolone ring system, a bicyclic structure containing a fused benzene and oxazolone ring, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the benzoxazolone core lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties for optimal therapeutic efficacy. This guide will delve into the specifics of methyl-substituted benzoxazolone carboxylates, a class of compounds with significant potential in the synthesis of novel bioactive molecules.
It is important to note that the nomenclature "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate" can be ambiguous, and the scientific literature often discusses various positional isomers. This guide will therefore address the 5-carboxylate and 6-carboxylate isomers, providing a comparative analysis where data is available.
Chemical Profile: Structure and Physicochemical Properties
The fundamental structure of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates consists of the benzoxazolone core with a methyl ester group attached to the benzene ring. The position of this carboxylate group significantly influences the molecule's properties and biological activity.
Nomenclature and Isomerism
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Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: The carboxylate group is at the 5-position of the benzoxazole ring system.
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Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: The carboxylate group is at the 6-position of the benzoxazole ring system.[3][4]
Physicochemical Data
A comparative summary of the key physicochemical properties of the 5- and 6-carboxylate isomers is presented below. These parameters are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic and formulation strategies.
| Property | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate |
| Molecular Formula | C9H7NO4 | C9H7NO4[3] |
| Molecular Weight | 193.16 g/mol | 193.16 g/mol [3] |
| CAS Number | 924869-17-0[5] | 72752-80-8[3][4] |
| Appearance | Yellow to green solid[5] | Solid[4] |
| Melting Point | 110-111 °C[5] | Not explicitly stated |
| Boiling Point | 272.4±13.0 °C (Predicted)[5] | Not explicitly stated |
| Density | 1.288±0.06 g/cm3 (Predicted)[5] | Not explicitly stated |
| SMILES | COC(=O)C1=CC2=C(C=C1)OC(=O)N2 | COC(=O)C1=CC2=C(C=C1)NC(=O)O2[3] |
| InChI Key | Not explicitly stated | FUJBKRLYHYJMNF-UHFFFAOYSA-N[3][4] |
Synthesis and Manufacturing
The synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates typically involves the construction of the benzoxazolone core from appropriately substituted aminophenols. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
General Synthetic Strategy
A common and efficient method for the synthesis of the benzoxazolone ring is the reaction of an o-aminophenol with a carbonylating agent. This can be followed by or preceded by the introduction of the methyl carboxylate group.
Caption: General synthetic route to the benzoxazolone core.
Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate
A specific synthetic route for a related precursor, Methyl 2-aminobenzo[d]oxazole-5-carboxylate, has been described and involves a multi-step process.[6] This precursor can potentially be converted to the target 2-oxo derivative.
Workflow for the Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate
Caption: Synthetic workflow for a key benzoxazole intermediate.[6]
Experimental Protocol:
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Nitration: The starting phenolic compound is treated with a nitrating agent such as aluminum nitrate in acetic anhydride to introduce a nitro group.[6]
-
Reduction: The nitro group is then reduced to an amino group using a reducing agent like sodium dithionite.[6]
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Cyclization: The resulting aminophenol is cyclized with cyanogen bromide in methanol to form the 2-aminobenzoxazole ring.[6]
Applications in Medicinal Chemistry and Drug Discovery
The benzoxazolone scaffold is a versatile platform for the development of new drugs.[7] While specific biological activities for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate are not extensively detailed in the provided search results, the broader class of benzoxazolone derivatives has shown significant promise in various therapeutic areas.
Known Biological Activities of Benzoxazolone Derivatives
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Anticancer Activity: Many benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][8]
-
Analgesic and Anti-inflammatory Properties: 2-Oxo-3H-benzoxazole derivatives are known to possess analgesic and anti-inflammatory activities, often by inhibiting prostaglandin synthesis.[9]
-
Antimicrobial Agents: The benzoxazole nucleus is present in compounds with antibacterial and antifungal properties.[10][11]
-
Neuroprotective Agents: Certain derivatives have been investigated for their neuroprotective effects.[1]
-
5-HT3 Receptor Antagonists: Derivatives of the related 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylic acid have been synthesized and shown to be potent 5-HT3 receptor antagonists, suggesting potential applications in managing nausea and vomiting.[12]
The methyl carboxylate group on the benzoxazole ring serves as a valuable synthetic handle for further chemical modifications. This allows for the creation of libraries of derivatives with diverse functionalities, which can then be screened for various biological activities.
Methodologies: Characterization and Analysis
The characterization of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates and their derivatives relies on standard analytical techniques to confirm their structure and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the methyl ester group provide definitive structural information.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) of the oxazolone ring and the ester, as well as the N-H bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.
Safety and Handling
Based on GHS classifications for related compounds, Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylate isomers may cause skin and serious eye irritation, and may also cause respiratory irritation.[3][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its isomers represent a class of compounds with significant untapped potential in drug discovery. The benzoxazolone core provides a robust scaffold for the development of novel therapeutics. Future research should focus on the systematic exploration of the structure-activity relationships of these compounds by synthesizing and screening a wider range of derivatives. The development of more efficient and environmentally friendly synthetic methods will also be crucial for advancing the utility of this important heterocyclic system. The methyl carboxylate functionality offers a key point for diversification, paving the way for the discovery of new lead compounds with improved potency and selectivity against a variety of biological targets.
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ACS Publications. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. [Link]
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PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubMed. Synthesis and biological profile of benzoxazolone derivatives. [Link]
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ACS Publications. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. [Link]
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